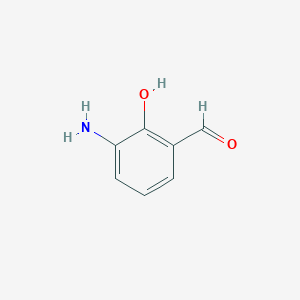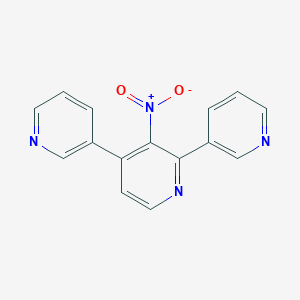
3-Nitro-2,4-dipyridin-3-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-2,4-dipyridin-3-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with a nitro group at the 3-position and additional pyridine rings at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2,4-dipyridin-3-ylpyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . This intermediate can then be further reacted with 2,4-dipyridinyl derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Nitro-2,4-dipyridin-3-ylpyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Ammonia (NH₃) or amines in the presence of a base.
Major Products:
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of 3-amino-2,4-dipyridin-3-ylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Nitro-2,4-dipyridin-3-ylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 3-Nitro-2,4-dipyridin-3-ylpyridine involves its interaction with molecular targets through its nitro and pyridine groups. The nitro group can participate in redox reactions, while the pyridine rings can engage in π-π stacking and hydrogen bonding interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Nitropyridine: A simpler analog with a single nitro group on the pyridine ring.
2,4-Dipyridinylpyridine: Lacks the nitro group but has similar structural features.
3-Amino-2,4-dipyridin-3-ylpyridine: The reduced form of 3-Nitro-2,4-dipyridin-3-ylpyridine.
Uniqueness: this compound is unique due to the presence of both the nitro group and the additional pyridine rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H10N4O2 |
|---|---|
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
3-nitro-2,4-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C15H10N4O2/c20-19(21)15-13(11-3-1-6-16-9-11)5-8-18-14(15)12-4-2-7-17-10-12/h1-10H |
InChI-Schlüssel |
LMCZFQKNKJWVCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(C(=NC=C2)C3=CN=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


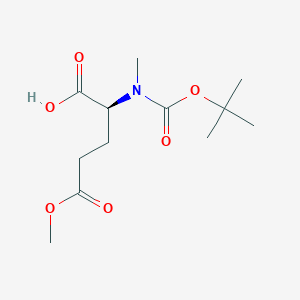

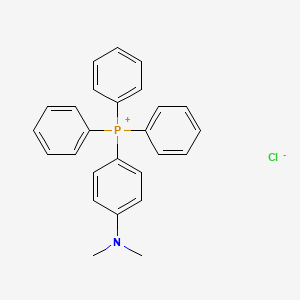

![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
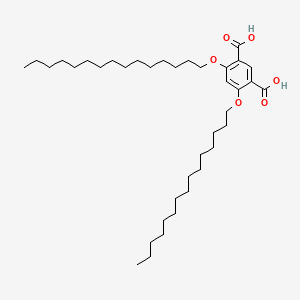

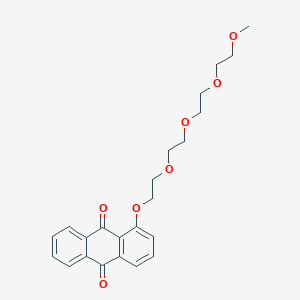
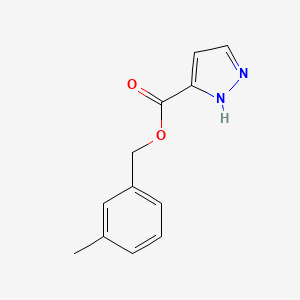
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
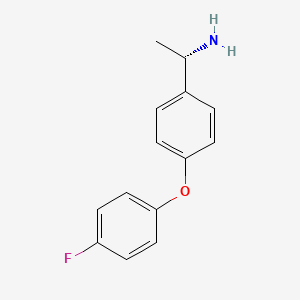
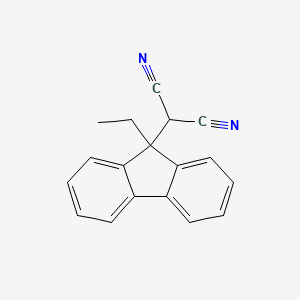
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)
